ベンジル α-D-キシロピラノシド

説明

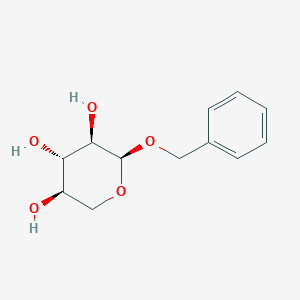

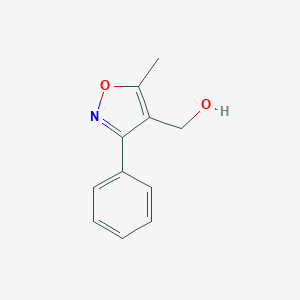

Benzyl alpha-D-xylopyranoside is a derivative of the naturally occurring xylose sugar, where a benzyl group is attached to the sugar molecule. This modification alters the physical and chemical properties of the sugar, making it a valuable compound for various chemical and biochemical applications, including the study of carbohydrate chemistry and the synthesis of complex molecules.

Synthesis Analysis

The synthesis of benzyl alpha-D-xylopyranoside derivatives has been explored in several studies. For instance, the direct synthesis of methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside was achieved through the regiospecific benzylation of methyl alpha-D-xylopyranoside, yielding a 70% success rate. This process also resulted in by-products such as methyl 2,3- and 3,4-di-O-benzyl-alpha-D-xylopyranosides, demonstrating the challenges of achieving regioselectivity in such reactions . Another study reported the stereoselective synthesis of a related compound, methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, with a 65% yield, showcasing the potential for creating complex derivatives with specific stereochemical configurations .

Molecular Structure Analysis

The molecular structure of benzyl alpha-D-xylopyranoside derivatives has been elucidated using various analytical techniques. X-ray crystallography has been particularly useful, revealing the spatial arrangement of atoms within the molecules. For example, the crystal structure of methyl 6-O-benzyl-2-deoxy-2-dimethylmaleimido-alpha-D-allopyranoside was solved to understand the hydrogen bonding patterns that could influence glycosylation regioselectivity. This study found both intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the compound . Similarly, the molecular structure of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose was determined, showing how the phenyl groups and sugar rings are arranged in a columnar stacking within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of benzyl alpha-D-xylopyranoside derivatives is influenced by the presence of the benzyl group and the specific configuration of the sugar moiety. The studies have shown that these compounds can participate in various chemical reactions, such as polymerization and glycosylation. For instance, the ring-opening polymerization of 3-O-benzyl-alpha-D-xylopyranose 1,2,4-orthopivalate was attempted to synthesize a stereoregular polymer, although the resulting polymer was not stereoregular, it mainly consisted of (1-->4)-beta-xylopyranose units .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl alpha-D-xylopyranoside derivatives are significantly affected by the substituents attached to the sugar ring. The presence of benzyl groups can increase the hydrophobicity of the molecule and affect its solubility in various solvents. The studies have not explicitly detailed the physical properties such as melting point, solubility, or specific optical rotation, but these properties can be inferred from the molecular structure and the nature of the substituents .

科学的研究の応用

バイオマス由来分子の合成

ベンジル α-D-キシロピラノシドは、バイオマス由来分子の合成において重要な役割を果たします . β-キシロピラノースモチーフは、植物界に広く分布し、ヘミセルロースの主要な構成要素であり、セルロースに次いで自然界で2番目に豊富な多糖です . これにより、ベンジル α-D-キシロピラノシドを含むβ-キシロピラノシドに対する関心が再燃しました .

β-キシロピラノシドの調製

ベンジル α-D-キシロピラノシドは、β-キシロピラノシドの調製に使用されます . 調製プロセスには、グリコシド結合とアグリコン部分の性質に応じて、化学的経路と酵素的経路が含まれます .

グリコサミノグリカン生合成における活性化剤

ベンジル α-D-キシロピラノシドを含むβ-キシロピラノシドは、グリコサミノグリカンの生合成における活性化剤として使用されます . グリコサミノグリカンは、重要な生物学的機能を持つ高分子です .

酵素阻害

ベンジル α-D-キシロピラノシドは、酵素阻害に使用されます . この用途は、酵素阻害剤がさまざまな病気の治療に使用される医薬品化学の分野で特に重要です .

界面活性剤としての使用

作用機序

Target of Action

Benzyl alpha-D-xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . It interacts with various enzymes such as Chondroitinase-B , Chondroitinase-AC , Exoglucanase/xylanase , Beta-amylase , Aldose 1-epimerase , Endo-beta-1,4-xylanase , Reducing end xylose-releasing exo-oligoxylanase , Endo-1,4-beta-xylanase A , Hydrolase , Lactase-phlorizin hydrolase , and Endoxylanase .

Mode of Action

The compound interacts with its targets, inducing changes in their function. For instance, it acts as an activator in the biosynthesis of glycosaminoglycans and can inhibit certain enzymes

Biochemical Pathways

Benzyl alpha-D-xylopyranoside affects the biosynthesis of glycosaminoglycans (GAGs) . GAGs are long linear polyanionic carbohydrates consisting of repeating disaccharides, usually attached to a core protein as part of a proteoglycan . They are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .

Pharmacokinetics

It’s known that the compound can be acetylated under certain conditions . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Benzyl alpha-D-xylopyranoside’s action are primarily related to its role in the biosynthesis of glycosaminoglycans . It can induce GAG chain synthesis independently of a proteoglycan core protein . .

Action Environment

The action, efficacy, and stability of Benzyl alpha-D-xylopyranoside can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . Furthermore, the compound’s action may be influenced by the biochemical environment within the cell, including the presence of other molecules and enzymes. More research is needed to fully understand how environmental factors influence the action of Benzyl alpha-D-xylopyranoside.

将来の方向性

Benzyl α-D-xylopyranoside, due to its exceptional attributes and efficacy against drug-resistant bacteria, is seen as a promising candidate for therapeutic advancements across diverse ailments . Its profound ability to specifically target afflictions positions it as an indispensable asset for researchers and practitioners in the biomedical realm .

特性

IUPAC Name |

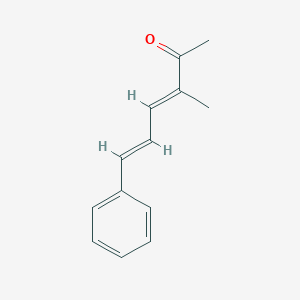

(2S,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-KXNHARMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

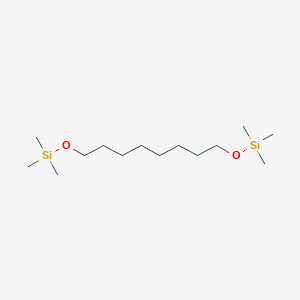

![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)

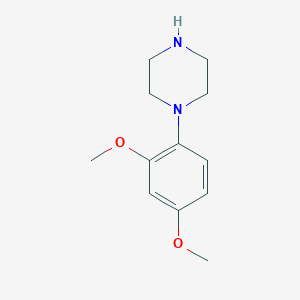

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)